2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
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Description
2-((1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a useful research compound. Its molecular formula is C27H23F2N3O2S and its molecular weight is 491.56. The purity is usually 95%.
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Scientific Research Applications
Anti-Arthritic and Analgesic Activity
A study by Sharpe et al. (1985) discussed the synthesis and evaluation of a series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles, highlighting their potent anti-inflammatory and analgesic properties. One compound, tiflamizole, showed significant potency in a rat adjuvant-induced arthritis assay (Sharpe et al., 1985).
Anti-Oxidant and Anti-Microbial Properties
Gopi et al. (2016) synthesized novel chalcone derivatives with anti-oxidant and anti-microbial activities. These compounds were created through a Claisen–Schmidt condensation reaction and displayed excellent activities compared to standard drugs (Gopi, Sastry, & Dhanaraju, 2016).
Antimicrobial, Antioxidant, and Cytotoxic Evaluation
Abdel-Wahab et al. (2011) prepared new thiazole, arylidiene, and coumarin derivatives from 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone. These compounds were evaluated for their antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities, with several showing significant results (Abdel-Wahab, Awad, & Badria, 2011).
Syntheses of Bis(1H-Indol-3-yl)ethanones
Mosslemin and Movahhed (2012) described an efficient synthesis method for bis(1H-indol-3-yl)ethanones and bis(benzotriazol-1-yl)ethanones. This method offers advantages like generality, short reaction time, and excellent yields (Mosslemin & Movahhed, 2012).
Properties
IUPAC Name |
2-[1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F2N3O2S/c1-18-6-8-20(9-7-18)24-16-30-27(32(24)21-10-12-22(13-11-21)34-26(28)29)35-17-25(33)31-15-14-19-4-2-3-5-23(19)31/h2-13,16,26H,14-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEMSNJHHFGSJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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